

# A Comparative Analysis of PF-06815345 and Other PCSK9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By inhibiting PCSK9, low-density lipoprotein receptor (LDLR) degradation is prevented, leading to increased clearance of LDL cholesterol (LDL-C) from the circulation. This guide provides a comparative overview of the discontinued oral PCSK9 inhibitor, **PF-06815345**, with the clinically advanced oral inhibitor, enlicitide decanoate, and the approved injectable monoclonal antibodies, alirocumab and evolocumab.

### **Executive Summary**

**PF-06815345**, an orally active small molecule inhibitor of PCSK9 developed by Pfizer, demonstrated preclinical potential but its clinical development was discontinued.[1] In contrast, another oral inhibitor, enlicitide decanoate (MK-0616) by Merck, has shown significant LDL-C reduction in Phase 3 clinical trials and is positioned as a potential first-in-class oral PCSK9 inhibitor.[2][3][4][5] The landscape of PCSK9 inhibition is currently dominated by the injectable monoclonal antibodies, alirocumab and evolocumab, which have established efficacy and safety profiles in reducing LDL-C and cardiovascular events.[6]

# Data Presentation: Quantitative Comparison of PCSK9 Inhibitors



The following tables summarize the key quantitative data for **PF-06815345** and its comparators.

Table 1: Preclinical and Clinical Efficacy of PCSK9 Inhibitors

| Inhibitor                            | Molecule<br>Type       | Administratio<br>n         | IC50               | LDL-C<br>Reduction<br>(Clinical<br>Data) | Developmen<br>t Status      |
|--------------------------------------|------------------------|----------------------------|--------------------|------------------------------------------|-----------------------------|
| PF-06815345                          | Small<br>Molecule      | Oral                       | 13.4 μM[7]         | Not Available<br>(discontinued<br>)      | Discontinued[ 1]            |
| Enlicitide<br>Decanoate<br>(MK-0616) | Macrocyclic<br>Peptide | Oral                       | 2.5 ± 0.1<br>nM[8] | ~58-61%<br>(Phase 3)[9]                  | Phase 3[10]<br>[11][12][13] |
| Alirocumab                           | Monoclonal<br>Antibody | Subcutaneou<br>s Injection | -                  | ~47-61%[3]<br>[14]                       | Approved                    |
| Evolocumab                           | Monoclonal<br>Antibody | Subcutaneou<br>s Injection | -                  | ~55-60%[1]<br>[2][15]                    | Approved                    |

Table 2: Key Clinical Trial Data for Enlicitide, Alirocumab, and Evolocumab



| Inhibitor               | Trial (Example)               | Patient<br>Population                                                              | Primary<br>Endpoint                                                                                                             | Key Findings                                                                                                                            |
|-------------------------|-------------------------------|------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| Enlicitide<br>Decanoate | CORALreef<br>Lipids (Phase 3) | Adults with hypercholesterol emia on statins or with statin intolerance            | Mean percent<br>change in LDL-C<br>from baseline at<br>week 24                                                                  | Statistically significant and clinically meaningful reduction in LDL- C of 55.8% vs. placebo.[4]                                        |
| Alirocumab              | ODYSSEY<br>Phase 3<br>Program | Patients with hypercholesterol emia                                                | Mean LDL-C % change from baseline to 24 weeks                                                                                   | Significant LDL-<br>C reduction;<br>dose increase<br>from 75 mg to<br>150 mg Q2W<br>resulted in an<br>additional 14.2%<br>reduction.[3] |
| Evolocumab              | FOURIER                       | Patients with atherosclerotic cardiovascular disease and LDL-C ≥70 mg/dL on statin | Time to cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization | Significantly reduced the risk of major cardiovascular events by 15%.                                                                   |

### **Experimental Protocols**

## PF-06815345: Single Dose Study in Healthy Subjects (NCT02654899)

This was the first-in-human clinical trial for **PF-06815345**, designed to assess its safety, tolerability, and pharmacokinetics.[16]



- Study Design: A randomized, placebo-controlled, single-dose escalation study.
- Participants: Healthy adult male and female subjects of non-childbearing potential, aged 18-55 years, with a BMI of 17.5-34.9 kg/m<sup>2</sup>.[16]
- Intervention: Single oral doses of PF-06815345 or placebo.
- Primary Outcome Measures: Safety and tolerability were assessed through monitoring of adverse events, vital signs, electrocardiograms, and clinical laboratory tests.[16]
- Pharmacokinetic Measures: Parameters such as AUC (0-infinity) and Vz/F were to be evaluated.[16]
- Status: The trial was discontinued as a strategic business decision, not due to safety or efficacy concerns.[16]

### **Enlicitide Decanoate: CORALreef HeFH (Phase 3)**

This trial evaluated the efficacy and safety of enlicitide in adults with heterozygous familial hypercholesterolemia (HeFH).[5]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
- Participants: Adults with HeFH on stable background lipid-lowering therapy, including at least moderate- or high-intensity statins.[5]
- Intervention: Enlicitide decanoate (20 mg) or placebo administered orally once daily.
- Primary Endpoint: Percent change from baseline in LDL-C at week 24.[5]
- Secondary Endpoints: Changes in LDL-C at week 52, and changes in non-HDL cholesterol, apolipoprotein B (ApoB), and lipoprotein (a) at week 24.[5]

#### **Evolocumab: FOURIER Trial**

This was a multinational, randomized, double-blind, placebo-controlled trial to determine the effect of evolocumab on cardiovascular outcomes.



- Study Design: Randomized, double-blind, placebo-controlled trial.
- Participants: 27,564 patients with clinically evident atherosclerotic cardiovascular disease and LDL-C levels of 70 mg/dL or higher while on statin therapy.[15]
- Intervention: Subcutaneous injection of evolocumab (140 mg every 2 weeks or 420 mg monthly) or placebo.[15]
- Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.[15]

# Mandatory Visualization PCSK9 Signaling Pathway

The following diagram illustrates the mechanism of action of PCSK9 and its inhibitors. PCSK9 binds to the LDL receptor on the surface of hepatocytes, leading to its degradation. PCSK9 inhibitors block this interaction, allowing the LDL receptor to be recycled back to the cell surface to clear more LDL-C from the bloodstream.





Click to download full resolution via product page

Caption: PCSK9 signaling pathway and the mechanism of PCSK9 inhibitors.

### **Comparative Experimental Workflow**

The following diagram outlines a generalized workflow for a clinical trial evaluating a PCSK9 inhibitor.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. news-medical.net [news-medical.net]
- 2. Review of Evolocumab for the Reduction of LDL Cholesterol and Secondary Prevention of Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of alirocumab dose increase on LDL lowering and lipid goal attainment in patients with dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merck.com [merck.com]
- 5. pharmacally.com [pharmacally.com]
- 6. PCSK-9 Inhibitors and Cardiovascular Outcomes: A Systematic Review With Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enlicitide decanoate Wikipedia [en.wikipedia.org]
- 9. Efficacy and Safety of Oral PCSK9 Inhibitor Enlicitide in Adults With Heterozygous Familial Hypercholesterolemia: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. merck.com [merck.com]
- 12. Enlicitide Decanoate (MK-0616 Oral PCSK9 Inhibitor) Cardiovascular Outcomes Study (MK-0616-015) CORALreef Outcomes [ctv.veeva.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Monotherapy with the PCSK9 inhibitor alirocumab versus ezetimibe in patients with hypercholesterolemia: results of a 24 week, double-blind, randomized Phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmj.com [bmj.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Analysis of PF-06815345 and Other PCSK9 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608931#comparing-pf-06815345-with-other-pcsk9-inhibitors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com